Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5S2/c1-26(2)13-18-14-27(3,15-26)16-29(18)36(32,33)19-11-9-17(10-12-19)24(30)28-22-20-7-5-6-8-21(20)35-23(22)25(31)34-4/h5-12,18H,13-16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYANIQHCBUFHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with a sulfonamide group, which is known to influence its biological interactions. The molecular formula is with a molecular weight of 351.46 g/mol.
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The bicyclic structure allows it to fit into certain receptors, potentially modulating their activity and influencing various biochemical pathways such as apoptosis and cell cycle regulation.
Antitumor Activity
Research indicates that compounds related to benzo[b]thiophene scaffolds exhibit significant antitumor activities. For instance, studies have shown that derivatives of benzo[b]thiophene can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound's IC50 values range from 23.2 to 49.9 µM in various assays, demonstrating its potential efficacy against tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 23.2 | Induces apoptosis |
| Compound B | 49.9 | Cell cycle arrest |
| Compound C | 52.9 | Apoptosis and necrosis |
Apoptosis Induction
Evidence suggests that the compound effectively induces apoptosis in cancer cells through various pathways:
- Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability (26.86%) in MCF-7 cells.
- Flow Cytometry Analysis : Flow cytometric analysis revealed an increase in early and late apoptotic populations, indicating a dual mechanism involving both apoptosis and necrosis .
Case Studies
A notable study involved the synthesis and evaluation of benzo[b]thiophene derivatives for their antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Compounds derived from similar scaffolds demonstrated minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, showcasing the potential for therapeutic applications beyond oncology .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has been investigated for its potential use in treating various conditions due to its interaction with biological targets:
- Antimicrobial Activity : The sulfonamide moiety can enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Neurology
The compound's structural similarity to known neuroactive agents suggests its potential role in neurological studies:
- Neurotransmitter Modulation : Given the bicyclic structure, it may interact with neurotransmitter receptors, potentially influencing conditions like anxiety or depression.
Biochemical Research
The compound can be utilized in biochemical assays to explore enzyme inhibition mechanisms:
- Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity could lead to insights into metabolic pathways and disease mechanisms.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfonamide derivatives. The findings indicated that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university examined the effects of azabicyclo compounds on neurotransmitter systems. The results showed that certain derivatives could modulate serotonin and dopamine levels, indicating potential applications in treating mood disorders.
Case Study 3: Enzyme Inhibition
A publication in Biochemical Pharmacology reported on the enzyme inhibition capabilities of sulfonamide-containing compounds. The study found that this compound exhibited competitive inhibition against specific enzymes involved in metabolic pathways related to cancer progression.
Comparison with Similar Compounds
Cephalosporin Derivatives ()
Compounds such as (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share bicyclic frameworks but differ in key structural aspects:
- Core Structure : Cephalosporins feature a beta-lactam fused to a 6-membered dihydrothiazine ring (bicyclo[4.2.0]), whereas the target compound’s bicyclo[3.2.1] system lacks a beta-lactam.
- Functional Groups : The sulfonamide in the target compound contrasts with cephalosporins’ carboxylate and amide groups, which are critical for binding penicillin-binding proteins (PBPs) in bacteria .
Agrochemical Sulfonylurea Derivatives ()
Sulfonylurea herbicides like metsulfuron methyl ester and ethametsulfuron methyl ester share sulfonylurea bridges but differ from the target compound:
| Compound | Core Structure | Key Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Benzo[b]thiophene | Sulfonamide-linked bicyclic amine | Unknown (hypothetical) |
| Metsulfuron Methyl Ester | Triazine | Sulfonylurea bridge | Herbicide (ALS inhibitor) |
| Ethametsulfuron Methyl | Triazine | Sulfonylurea + ethoxy group | Herbicide |
- Mechanistic Divergence : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the target compound’s benzamido-sulfonyl group and benzo[b]thiophene core may preclude ALS binding.
- Reactivity : The absence of a triazine ring in the target compound reduces similarity to classical sulfonylurea herbicides .
Physicochemical and Functional Comparisons
Key Properties
| Property | Target Compound | Cephalosporin Analogues | Sulfonylurea Herbicides |
|---|---|---|---|
| Molecular Weight | ~500-550 (estimated) | 300-400 | 300-400 |
| Solubility | Moderate (ester and sulfonamide groups) | High (carboxylate salts) | Low (non-polar triazine cores) |
| Bioactivity | Hypothetical enzyme inhibition | Antibacterial (beta-lactam action) | Herbicidal (ALS inhibition) |
- Stability : The bicyclo[3.2.1] system in the target compound may confer resistance to enzymatic degradation compared to cephalosporins’ labile beta-lactam rings .
- Synthetic Complexity : The target compound’s fused benzo[b]thiophene and bicyclic amine suggest a more intricate synthesis than sulfonylureas, which are modularly assembled from triazine and sulfonylurea units .
Research Implications and Hypotheses
The structural uniqueness of Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate positions it as a candidate for novel applications:
- Pharmaceutical: Potential kinase or protease inhibition due to sulfonamide’s affinity for enzymatic pockets .
- Agrochemical: Unconventional herbicide targeting non-ALS pathways, though this is less likely given the lack of triazine motifs .
Further studies should prioritize in vitro assays to elucidate its biological targets and synthetic optimization to enhance bioavailability.
Q & A
Q. What are the key synthetic strategies for constructing the benzo[b]thiophene core in this compound?
The benzo[b]thiophene moiety is typically synthesized via cyclization reactions. For example, intermediates like methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives can be prepared by reacting benzoylisothiocyanate with tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under ambient conditions . Subsequent sulfonylation and coupling with the azabicyclo[3.2.1]octane fragment require careful optimization of reaction parameters (e.g., temperature, solvent polarity) to minimize byproducts.
Q. How is the sulfonyl-benzamido linker introduced into the structure?
The sulfonyl group is incorporated via sulfonylation of a 4-aminobenzamide intermediate. A common approach involves reacting 4-chlorosulfonylbenzoyl chloride with the azabicyclo[3.2.1]octane amine under basic conditions (e.g., NaH in THF at 0°C), followed by coupling to the benzo[b]thiophene core using carbodiimide-based coupling agents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming regioselectivity of sulfonamide and benzamido linkages. The azabicyclo[3.2.1]octane protons exhibit distinct splitting patterns (δ 1.2–3.5 ppm) due to restricted rotation .
- IR Spectroscopy : Key absorption bands for C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH (3300–3400 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the azabicyclo[3.2.1]octane sulfonamide to the benzo[b]thiophene scaffold?
Q. What mechanistic insights explain competing side reactions during the synthesis?
Competing sulfonamide hydrolysis or undesired N-alkylation may occur under basic conditions. Kinetic studies suggest that steric hindrance from the azabicyclo[3.2.1]octane group slows nucleophilic attack, favoring hydrolysis over coupling. Mitigation strategies include using milder bases (e.g., K₂CO₃ instead of NaH) and shorter reaction times .
Q. How does the azabicyclo[3.2.1]octane moiety influence the compound’s physicochemical properties?
- Lipophilicity : The bicyclic structure increases logP values, enhancing membrane permeability (predicted logP = 3.8 via computational modeling) .
- Conformational Rigidity : Restricts rotational freedom of the sulfonamide group, potentially improving target binding affinity .
Q. What strategies are recommended for resolving contradictory bioactivity data in different assay systems?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation in certain assays explains discrepancies .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target interaction .
Methodological Guidance
Q. What purification methods are optimal for isolating this compound?
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar byproducts .
- Reverse-Phase HPLC : Employ C18 columns and methanol/water gradients (30% → 100% MeOH) for high-purity isolates (>95%) .
Q. How should researchers design stability studies for this compound?
Q. What computational tools can predict the compound’s ADMET profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
